

# Spectroscopic Profile of 2-Chloro-3,5-dinitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-3,5-dinitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-3,5-dinitrobenzoic acid** (CAS No: 2497-91-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry analyses of **2-Chloro-3,5-dinitrobenzoic acid**.

### Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR	Chemical Shift (δ) ppm	Multiplicity
Aromatic H	Data not available	-
Carboxylic Acid H	Data not available	-

<sup>13</sup> C NMR	Chemical Shift (δ) ppm
C=O (Carboxylic Acid)	Data not available
C-Cl	Data not available
C-NO <sub>2</sub>	Data not available
Aromatic C-H	Data not available
Aromatic C (quaternary)	Data not available

Note: Specific chemical shift and coupling constant data for **2-Chloro-3,5-dinitrobenzoic acid** are not readily available in the public domain. The provided table structure is based on expected signals.

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment
Data not available	O-H stretch (Carboxylic Acid)
Data not available	C=O stretch (Carboxylic Acid)
Data not available	C-NO <sub>2</sub> asymmetric stretch
Data not available	C-NO <sub>2</sub> symmetric stretch
Data not available	C-Cl stretch
Data not available	Aromatic C-H stretch
Data not available	Aromatic C=C stretch

Note: A detailed peak list with assignments for the FT-IR spectrum of **2-Chloro-3,5-dinitrobenzoic acid** is not publicly available. The table indicates the expected characteristic absorption bands.

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
246	Data not available	[M] <sup>+</sup>
154	Data not available	Data not available
74	Data not available	Data not available

Note: The fragmentation pattern is based on the top three peaks reported by the NIST Mass Spectrometry Data Center.<sup>[2]</sup> A detailed analysis of all fragments and their relative intensities is not available.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of benzoic acid derivatives is as follows:

- Sample Preparation:
  - For <sup>1</sup>H NMR, dissolve 5-25 mg of **2-Chloro-3,5-dinitrobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - For <sup>13</sup>C NMR, a higher concentration of 50-100 mg is recommended.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation:
  - The <sup>1</sup>H NMR data referenced for this compound was acquired on a Varian CFT-20 instrument.<sup>[2]</sup>
- Data Acquisition:
  - Acquire the spectrum using appropriate pulse sequences.

- Optimize spectral width, acquisition time, and relaxation delay for the specific nucleus being observed.
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
  - Phase the spectrum and perform baseline correction.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.
  - Reference the chemical shifts to the TMS signal.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **2-Chloro-3,5-dinitrobenzoic acid** was obtained using the KBr wafer technique.<sup>[2]</sup> A standard protocol for this method is:

- Sample Preparation (KBr Pellet):
  - Thoroughly grind 1-2 mg of the solid sample in an agate mortar.
  - Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
  - Rapidly triturate the mixture to ensure a homogenous dispersion and prevent moisture absorption.
- Pellet Formation:
  - Transfer the mixture to a pellet-forming die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record the spectrum over the desired wavenumber range (e.g.,  $4000\text{-}400\text{ cm}^{-1}$ ).

- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

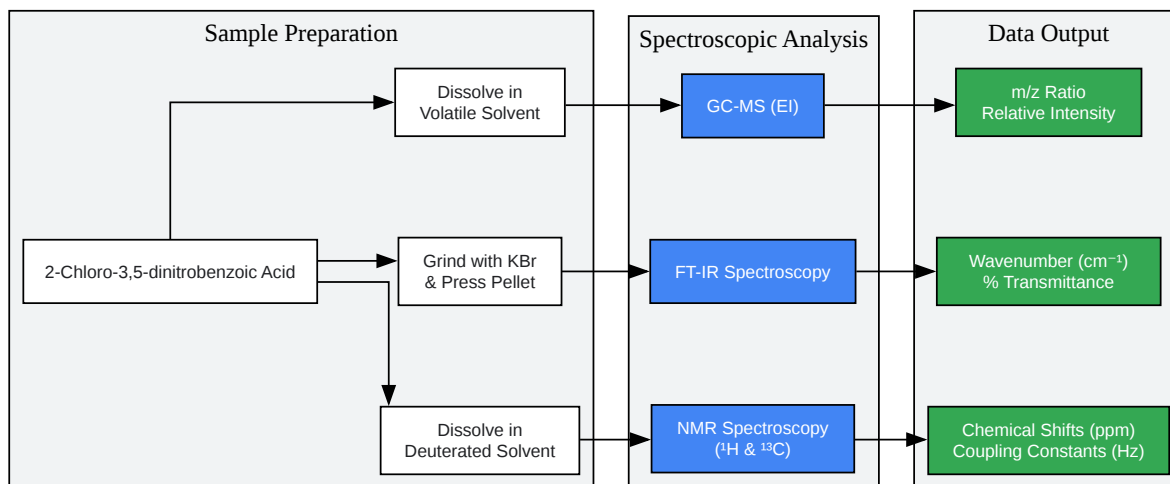
## Mass Spectrometry (MS)

The mass spectrum data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).<sup>[2]</sup> A general protocol for this analysis is:

- Sample Introduction:
  - Introduce a solution of **2-Chloro-3,5-dinitrobenzoic acid** into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.
- Ionization:
  - The separated compound is subjected to electron ionization in the mass spectrometer's ion source. High-energy electrons bombard the molecules, leading to the formation of a molecular ion ( $[M]^+$ ) and various fragment ions.
- Mass Analysis:
  - The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- Detection:
  - A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.<sup>[2]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Chloro-3,5-dinitrobenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for understanding the spectroscopic properties of **2-Chloro-3,5-dinitrobenzoic acid**. Further research may be required to obtain more detailed quantitative spectral data.

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## References

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